4,6-Dimethylpyrimidine-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

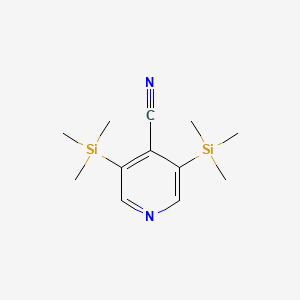

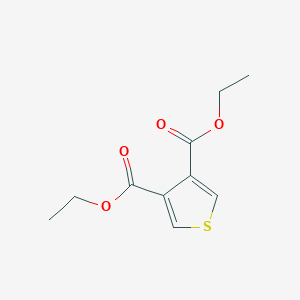

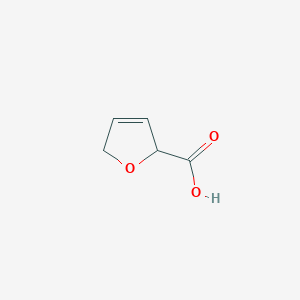

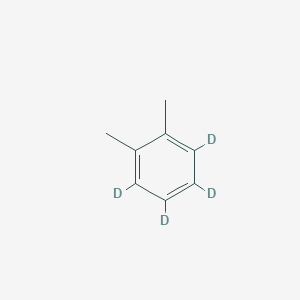

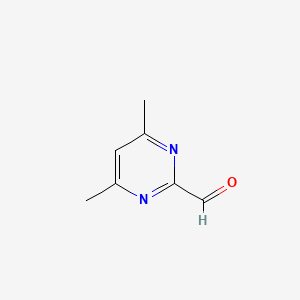

4,6-Dimethylpyrimidine-2-carbaldehyde is a chemical compound with the molecular formula C7H8N2O . It is used in various chemical reactions and has a molecular weight of 136.15 g/mol.

Molecular Structure Analysis

The molecular structure of 4,6-Dimethylpyrimidine-2-carbaldehyde can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The 3D structure of the compound can be viewed using specific software .科学的研究の応用

Synthesis of Novel Polymers

4,6-Dimethylpyrimidines, including 4,6-Dimethylpyrimidine-2-carbaldehyde, have been utilized in the synthesis of novel conjugated polymers. These polymers are synthesized through aldol condensation reactions, leveraging the resonance-stabilized carbanion generated from the acidic methyl protons of 4,6-dimethylpyrimidines (Gunathilake et al., 2013).

Optical and Emission Properties

V-shaped 4,6-bis(arylvinyl)pyrimidines, synthesized using 4,6-Dimethylpyrimidine-2-carbaldehyde, demonstrate significant optical absorption and emission properties. These materials exhibit strong emission solvatochromism and potential applications as colorimetric and luminescence pH sensors (Achelle et al., 2009).

Antibacterial Properties

Compounds derived from reactions involving 4,6-Dimethylpyrimidine-2-carbaldehyde have shown promising antibacterial properties. These derivatives inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, highlighting their potential in antimicrobial research (Govori-Odai et al., 2007).

DNA Photocleavage Activity

Derivatives of 4,6-Dimethylpyrimidine-2-carbaldehyde have been synthesized and evaluated for their DNA photocleavage activity. These compounds, featuring quinoline and pyrimidine rings, displayed significant activity in cleaving DNA, which can be crucial in molecular biology and therapeutic applications (Sharma et al., 2014).

Crystal Structure Analysis

Studies on the crystal structures involving derivatives of 4,6-Dimethylpyrimidine-2-carbaldehyde have contributed to understanding the molecular interactions and bonding behaviors in crystalline states. Such insights are valuable in the field of crystallography and material sciences (Battaglia et al., 1993).

Catalytic Applications

4,6-Dimethylpyrimidine-2-carbaldehyde and its derivatives have found applications as catalysts in chemical transformations. For example, they have been used in the dehydrogenative cross-coupling of alcohols to α-alkylated ketones, showcasing their utility in organic synthesis (Tan et al., 2018).

特性

IUPAC Name |

4,6-dimethylpyrimidine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-6(2)9-7(4-10)8-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSKIGHLQNUCNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylpyrimidine-2-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。